molecular formula C16H23N3O4 B8685733 tert-Butyl 4-(4-nitrophenyl)-1,4-diazepane-1-carboxylate

tert-Butyl 4-(4-nitrophenyl)-1,4-diazepane-1-carboxylate

Cat. No. B8685733
M. Wt: 321.37 g/mol
InChI Key: YIBVRMAZPOYAJV-UHFFFAOYSA-N
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Patent
US08828991B2

Procedure details

[1,4]Diazepane-1-carboxylic acid tert-butyl ester was reacted with 1-Fluoro-4-nitro-benzene at 60° C. by method D. The product with the molecular weight of 321.38 (C16H23N3O4) was obtained in this way; MS (ESI): 322 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 321.38 (C16H23N3O4) was obtained in this way

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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